6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Overview
Description
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Mechanism of Action
Target of Action
6-Allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline primarily targets DNA. This compound is known to intercalate into the DNA helix, which disrupts essential processes for DNA replication and transcription . By inserting itself between the base pairs of the DNA double helix, it interferes with the normal function of the genetic material.
Mode of Action
The interaction of this compound with DNA involves intercalation, where the compound inserts itself between the stacked base pairs of the DNA double helix. This intercalation disrupts the hydrogen bonding and base stacking interactions, leading to structural distortions in the DNA . These distortions can inhibit the binding of DNA polymerases and other proteins necessary for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. By intercalating into DNA, this compound inhibits the progression of the replication fork, preventing the synthesis of new DNA strands . This inhibition can trigger the DNA damage response pathways, leading to the activation of p53 and other tumor suppressor proteins, which can induce cell cycle arrest and apoptosis.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability and therapeutic efficacy. The compound is likely to be absorbed through passive diffusion due to its lipophilic nature. Once absorbed, it can be distributed throughout the body, potentially crossing cell membranes to reach its target in the nucleus. Metabolism may involve hepatic enzymes, leading to the formation of various metabolites. Excretion is likely to occur via the renal and biliary systems .
Result of Action
At the molecular level, the intercalation of this compound into DNA results in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and activation of the DNA damage response pathways. At the cellular level, these effects can result in cell cycle arrest, apoptosis, and inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by pH, temperature, and the presence of metabolic enzymes. Additionally, the local cellular environment, including the availability of DNA and the presence of competing molecules, can impact the compound’s ability to intercalate into DNA and exert its effects .
Biochemical Analysis
Biochemical Properties
6-Allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been reported to exhibit good binding affinity to DNA, which is evident from the high thermal stability of the compound-DNA complex . This suggests that it may interact with various enzymes and proteins involved in DNA replication and transcription. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
Some derivatives of 6H-indolo[2,3-b]quinoxaline have shown cytotoxic effects against human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve intercalation into the DNA helix, disrupting processes vital for DNA replication . This could potentially lead to changes in gene expression and may involve binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability . It has been reported to retain over 99.86% capacity over 49.5 hours (202 cycles) of H-cell cycling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions of isatin with o-phenylenediamine. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production methods for 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline are not well-documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antiviral, antitumor, and antidiabetic activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar biological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Exhibits enhanced antitumor activity.
N-substituted 6H-indolo[2,3-b]quinoxalines: Show a broad range of biological activities.
Uniqueness
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indoloquinoxaline derivatives .
Properties
IUPAC Name |
9-methoxy-6-prop-2-enylindolo[3,2-b]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-3-10-21-16-9-8-12(22-2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h3-9,11H,1,10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGHUFLOXDQJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.